![molecular formula C19H14Cl2O2S2 B3035596 (4-Chlorophenyl)(2-{[(2-chlorophenyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane CAS No. 337923-91-8](/img/structure/B3035596.png)
(4-Chlorophenyl)(2-{[(2-chlorophenyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane
Overview
Description
(4-Chlorophenyl)(2-{[(2-chlorophenyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane is a useful research compound. Its molecular formula is C19H14Cl2O2S2 and its molecular weight is 409.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemiluminescence in Organic Chemistry
A study by Watanabe et al. (2010) explored the base-induced decomposition of sulfanyl-substituted bicyclic dioxetanes, which are structurally related to the compound . They found that these dioxetanes exhibited chemiluminescence, an important characteristic in the field of organic chemistry for various analytical applications (Watanabe et al., 2010).
Material Science: Polyimides with High Refractive Index
Tapaswi et al. (2015) conducted research on transparent polyimides derived from thiophenyl-substituted benzidines, which included compounds similar to the specified sulfanyl-substituted compound. These polyimides were noted for their high refractive indices and small birefringence, making them valuable in material science, particularly in optics (Tapaswi et al., 2015).
Biochemistry: Active Site Engineering in Ascorbate Peroxidase
Celik et al. (2001) researched the oxidation of various thioethers, including chlorophenyl methyl sulphide, by ascorbate peroxidase. This study is relevant as it provides insights into the reactivity and potential biochemical applications of sulfur-containing compounds like the one (Celik et al., 2001).
Organic Synthesis: Cascade Annulation for Heterocyclic Compounds
Yan et al. (2018) described a photoredox-catalyzed cascade annulation process involving methyl(2-(phenylethynyl)phenyl)sulfanes, structurally related to the compound . This process is significant in the synthesis of complex organic compounds, particularly heterocyclic compounds (Yan et al., 2018).
Crystallography: Structural Analysis
A study by Caracelli et al. (2018) focused on the crystal structure of a compound containing a (4-chlorophenyl)sulfanyl group. This research contributes to the understanding of the molecular and crystal structures of such sulfur-containing compounds, which is vital in the field of crystallography and material science (Caracelli et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been known to targetbenzylic positions in biochemical reactions . These positions play a crucial role in facilitating various chemical reactions due to their resonance stabilization .
Mode of Action
The compound likely interacts with its targets through nucleophilic substitution and free radical reactions . In these reactions, the compound can lose a hydrogen atom at the benzylic position, which is resonance stabilized . This process is facilitated by the presence of other elements like chlorine .
Biochemical Pathways
It’s known that similar compounds participate inpalladium-catalyzed amidation reactions . These reactions can lead to various downstream effects, influencing the synthesis of other compounds.
Pharmacokinetics
The compound’sboiling point is 140 °C/1013 hPa , and it has a density of 1.278 g/cm3 at 20 °C , which might influence its bioavailability.
Result of Action
The compound exhibits anti-inflammatory, analgesic, and antipyretic activities mainly through the inhibition of prostaglandin synthesis . This suggests that it could have a significant impact at the molecular and cellular levels.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the difference in electronegativity of the elements involved . Additionally, the compound’s stability might be influenced by storage conditions, as it is recommended to be stored at temperatures between 2-30°C .
Safety and Hazards
Properties
IUPAC Name |
1-[(2-chlorophenyl)sulfanylmethyl]-2-(4-chlorophenyl)sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O2S2/c20-15-9-11-16(12-10-15)25(22,23)19-8-4-1-5-14(19)13-24-18-7-3-2-6-17(18)21/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRFKSGLKHDOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301159845 | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-2-[[(2-chlorophenyl)thio]methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301159845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337923-91-8 | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-2-[[(2-chlorophenyl)thio]methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337923-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-2-[[(2-chlorophenyl)thio]methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301159845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



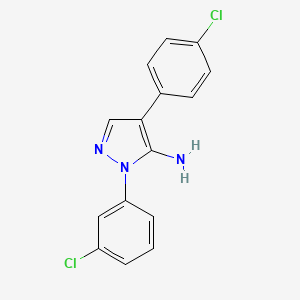

![{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3035518.png)
![2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B3035520.png)
![2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B3035521.png)
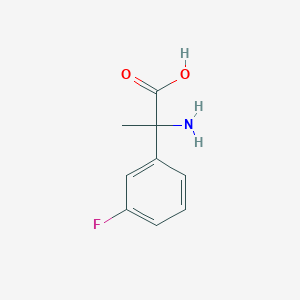
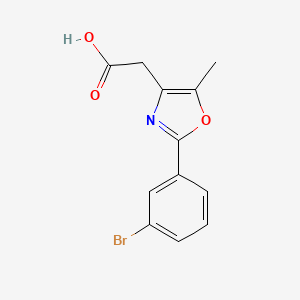
![2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole](/img/structure/B3035524.png)
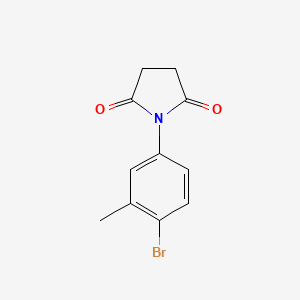
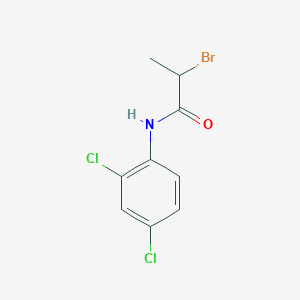
![6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3035530.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3035535.png)
